(Rac)-Salvianic acid A basic chemical properties
(Rac)-Salvianic acid A basic chemical properties
An In-depth Technical Guide to (Rac)-Salvianic Acid A
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Salvianic acid A, also known as (Rac)-Danshensu, is a racemic phenolic acid compound that has garnered significant interest in the scientific community. It is a water-soluble component isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza). This technical guide provides a comprehensive overview of the basic chemical properties, experimental protocols for its purification and analysis, and its involvement in key signaling pathways. The information presented here is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Chemical Properties
(Rac)-Salvianic acid A is a key bioactive constituent with notable antioxidant properties.[1][2] Its fundamental chemical and physical characteristics are summarized in the table below.
| Property | Value | Reference |
| Systematic Name | (Rac)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid | |
| Common Names | (Rac)-Danshensu, (Rac)-Salvianic acid A | [1][2] |
| CAS Number | 23028-17-3 | [3] |
| Molecular Formula | C₉H₁₀O₅ | [2][3] |
| Molecular Weight | 198.17 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO. A general formulation for in vivo experiments is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS. | [1] |
| Storage | Store powder at -20°C. |
Synthesis and Purification
Chemical Synthesis
The chemical synthesis of (Rac)-Salvianic acid A can be achieved through various routes, often starting from 3,4-dihydroxybenzaldehyde (B13553). A general synthetic approach involves the following key transformations[4]:
-
Protection of the catechol moiety: The hydroxyl groups of 3,4-dihydroxybenzaldehyde are typically protected, for instance, through benzylation.
-
Chain extension: A two-carbon unit is introduced at the aldehyde position. This can be accomplished via reactions like the Darzens condensation to form a glycidic ester, followed by ring-opening.
-
Formation of the α-hydroxy acid: The intermediate is then converted to the final α-hydroxypropanoic acid structure. This may involve reduction of a keto group followed by hydrolysis of an ester.
-
Deprotection: The protecting groups on the catechol are removed to yield (Rac)-Salvianic acid A.
A detailed, step-by-step experimental protocol for the complete synthesis is currently under development and will be provided in a future revision of this document.
Purification from Natural Sources
(Rac)-Salvianic acid A is naturally present in Salvia miltiorrhiza. The following protocol outlines a general method for its extraction and purification.
Experimental Protocol: Extraction and Chromatographic Purification
-
Extraction:
-
The dried roots of Salvia miltiorrhiza are powdered.
-
The powdered material is extracted with an aqueous-ethanolic solution (e.g., 70-80% ethanol) under reflux.
-
The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.
-
-
Macroporous Resin Chromatography (Initial Purification):
-
The crude extract is dissolved in water and the pH is adjusted to 3-4.
-
The solution is loaded onto a pre-treated macroporous resin column (e.g., AB-8 type).
-
The column is washed with deionized water to remove impurities like sugars and salts.
-
Elution is performed with a stepwise gradient of ethanol (B145695) in water (e.g., 30%, 50%, 70%).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those rich in (Rac)-Salvianic acid A.
-
-
Polyamide Column Chromatography (Further Purification):
-
The enriched fractions from the previous step are combined and concentrated.
-
The concentrate is loaded onto a polyamide column.
-
The column is eluted with an appropriate solvent system (e.g., 45% ethanol).
-
Fractions are again collected and analyzed for purity.
-
-
Final Purification (Optional):
-
For obtaining high-purity (Rac)-Salvianic acid A, preparative HPLC can be employed on the purest fractions from the polyamide column.
-
The final pure compound is obtained after solvent evaporation and lyophilization.
-
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial tool for the structural elucidation of (Rac)-Salvianic acid A. The following are typical chemical shifts observed in DMSO-d₆.
¹H NMR (DMSO-d₆):
-
δ ~6.4-6.7 ppm: Multiplets corresponding to the aromatic protons on the catechol ring.
-
δ ~4.0-4.2 ppm: A doublet of doublets or a triplet corresponding to the proton on the α-carbon (CH-OH).
-
δ ~2.6-2.9 ppm: Two doublets of doublets corresponding to the diastereotopic protons of the β-methylene group (CH₂).
-
δ ~3.0-5.0 ppm (broad): Signals for the hydroxyl and carboxylic acid protons, which are exchangeable. The exact chemical shifts can vary depending on concentration and water content.
¹³C NMR (DMSO-d₆):
-
δ ~175 ppm: Carboxylic acid carbon (COOH).
-
δ ~144-145 ppm: Carbons of the catechol ring attached to hydroxyl groups.
-
δ ~128-130 ppm: Quaternary carbon of the catechol ring.
-
δ ~115-120 ppm: Carbons of the catechol ring.
-
δ ~71 ppm: α-carbon (CH-OH).
-
δ ~40 ppm: β-carbon (CH₂).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of (Rac)-Salvianic acid A.
-
Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed at m/z 197.045.
Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy provides information about the functional groups present in the molecule.
-
~3400 cm⁻¹ (broad): O-H stretching vibrations from the phenolic and carboxylic acid hydroxyl groups.
-
~1700 cm⁻¹: C=O stretching vibration of the carboxylic acid.
-
~1600, 1520, 1450 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1280 cm⁻¹: C-O stretching of the carboxylic acid and phenolic groups.
Biological Activity and Signaling Pathways
(Rac)-Salvianic acid A exhibits significant biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. It is known to modulate key cellular signaling pathways, including the Nrf2/HO-1 and NF-κB pathways.[2]
Activation of the Nrf2/HO-1 Pathway
(Rac)-Salvianic acid A can induce the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins. This leads to the upregulation of cytoprotective enzymes like Heme Oxygenase-1 (HO-1).
